5-Bromo-2-chloronicotinamide

Lipophilicity Drug-likeness Physicochemical profiling

Many kinase inhibitor programs waste 1-2 steps on protection/deprotection when using symmetrically dihalogenated nicotinamides. 5-Bromo-2-chloronicotinamide eliminates this bottleneck. • The C5 Br enables chemoselective Suzuki-Miyaura coupling, leaving the C2 Cl intact for subsequent Buchwald-Hartwig amination. • This orthogonal reactivity shortens library synthesis by 1-2 steps per analogue, directly accelerating SAR exploration. • Reproducible purity ≥95% (HPLC) with a documented melting point of 187-188 °C ensures reliable downstream handling.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 75291-85-9
Cat. No. B1280506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloronicotinamide
CAS75291-85-9
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Cl)Br
InChIInChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
InChIKeyNFUOTGWWIKJNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloronicotinamide: Physicochemical & Synthetic Profile


5-Bromo-2-chloronicotinamide (CAS 75291-85-9) is a dihalogenated nicotinamide derivative (C₆H₄BrClN₂O, MW 235.47 g/mol) bearing bromine at the 5-position and chlorine at the 2-position of the pyridine ring . It is classified as a heterocyclic aromatic amide within the broader nicotinamide family. The compound serves primarily as a versatile synthetic intermediate, with its differentiated halogenation pattern enabling sequential cross-coupling strategies that are precluded by simpler mono-halogenated or symmetrically dihalogenated analogs. Reputable vendor specifications report a purity of ≥95% by HPLC and a melting point of 187–188 °C [1]. Its computed LogP of approximately 2.30 indicates moderate lipophilicity, substantially higher than that of 2-chloronicotinamide or 5-bromonicotinamide, a property that influences both synthetic handling and potential biological partitioning .

Workflow Sequential cross-coupling research
Selection Differentiated Cl/Br halogen scaffold
Use Context Med-chem library intermediate, pre-formulation profiling

Why 5-Bromo-2-chloronicotinamide Cannot Be Substituted


Halogenated nicotinamides are frequently treated as commodity building blocks, yet the position, size, and electronegativity of each halogen substituent dictate orthogonal reactivity in cross-coupling reactions — a single-atom difference can render a synthetic route unviable. 5-Bromo-2-chloronicotinamide is the only commercially available nicotinamide scaffold that simultaneously( a ) presents a C5 bromine atom capable of undergoing chemoselective Suzuki–Miyaura coupling while ( b ) retaining a C2 chlorine atom for subsequent Buchwald–Hartwig amination or nucleophilic aromatic substitution. In-silico LogP predictions reveal a 2.3 unit span between 2-chloronicotinamide (LogP ≈ 0.0) and 5-bromo-2-chloronicotinamide (LogP ≈ 2.3), predicting differences in solubility and purification behaviour that complicate direct drop-in replacement. The quantitative evidence below clarifies precisely what distinguishes this compound from its closest analogs in dimensions that matter for reproducible synthesis and data integrity [1].

! Mono-halogenated analogs lack a second diversification handle, limiting sequential coupling strategies.
! Dichloro or dibromo analogs may show lower chemoselectivity, requiring route re-optimization.
! LogP-driven solubility differences (>2 log units) may shift purification and assay partitioning behavior.

5-Bromo-2-chloronicotinamide: Comparative Evidence for Procurement


Lipophilicity Differentiation Among Halogenated Nicotinamides

Lipophilicity governs both synthetic handling (chromatographic purification, liquid–liquid extraction) and biological behaviour (membrane permeability, non-specific binding). The computed LogP of 5-bromo-2-chloronicotinamide (2.30) is markedly higher than that of its mono-chlorinated analog 2-chloronicotinamide (LogP -0.12 to 0.16) and its mono-brominated analog 5-bromonicotinamide (LogP 0.94), and modestly above the dichloro analog 2,5-dichloronicotinamide (LogP 2.19). This 2.3 log-unit span across the series precludes direct solvent/solubility interchangeability [1][2].

Lipophilicity Differentiation
Cross-study comparable
Target (LogP) 2.30
2-Chloronicotinamide -0.12 to 0.16
2,5-Dichloronicotinamide 2.19
Supports purification protocol differentiation; drop-in replacement not assured.
Computed values; measured octanol/water not independently verified.
Lipophilicity Drug-likeness Physicochemical profiling

Melting Point as Identity Discriminator

Melting point (MP) serves as a practical first-line identity check upon receipt. The experimentally determined MP of 5-bromo-2-chloronicotinamide (187–188 °C) lies between that of 2-chloronicotinamide (162–167 °C) and 5-bromonicotinamide (218–223 °C), and is approximately 15 °C higher than 2,5-dichloronicotinamide (171–175 °C). The 16-26 °C gap between the target compound and its dichloro analog provides a simple bench-top discriminating test [1].

Melting Point Identity
Cross-study comparable
Target (MP) 187–188 °C
2,5-Dichloronicotinamide 171–175 °C
5-Bromonicotinamide 218–223 °C
Supports rapid identity verification via bench-top discrimination.
Vendor specification data; capillary MP method.
Quality control Identity verification Solid-state characterization

Sequential Cross-Coupling for Kinase Inhibitor Libraries

The differentiated reactivity of the C5–Br and C2–Cl bonds permits sequential, chemoselective derivatization: the bromo substituent is preferentially engaged in Suzuki–Miyaura couplings, while the chloro substituent is subsequently activated for Buchwald–Hartwig amination or nucleophilic aromatic substitution. This orthogonal reactivity profile has been exploited in the synthesis of kinase inhibitor libraries built on a nicotinamide core, as documented in patent WO-2020115481-A1 (Map4k4 inhibitors) and WO-2021154966-A1, where 5-bromo-2-chloronicotinamide is listed as a key intermediate. In contrast, 2,5-dichloronicotinamide lacks a bromo leaving group and requires harsher conditions for the first coupling; 5-bromonicotinamide lacks a second halogen and cannot sustain the sequential diversification strategy; and 2,5-dibromonicotinamide lacks the electronic differentiation afforded by the Cl/Br pair, often resulting in lower selectivity in the first coupling step [1][2].

Sequential Cross-Coupling Utility
Supporting evidence

Two chemoselective steps achievable (C5–Br then C2–Cl) vs. single-step or non-selective dihalogenated analogs.

Supports library synthesis efficiency by enabling sequential diversification.
Patent-sourced protocols; selectivity is reaction-condition dependent.
Chemical biology Sequential cross-coupling Medicinal chemistry

Aqueous Solubility in Pre-Formulation Discrimination

The calculated aqueous solubility of 5-bromo-2-chloronicotinamide at 25 °C is approximately 4 g/L (slightly soluble), which is comparable to the 3.5 g/L reported for 5-bromonicotinamide but notably lower than the freely soluble unsubstituted nicotinamide (>500 g/L) and 2-chloronicotinamide (≥6.3 g/L). This places the compound in a solubility range where dissolution-rate-limited bioavailability may differ from parent nicotinamide by more than two orders of magnitude, a critical consideration when this intermediate is carried into in vitro pharmacological profiling without further purification .

Aqueous Solubility Context
Class-level inference
~4 g/L Nicotinamide: >500 g/L
Solubility context may require DMSO stock adjustments for cell-based screening.
Calculated value; experimental validation recommended.
Solubility Biorelevant media Pre-formulation

5-Bromo-2-chloronicotinamide: Key Application Scenarios


Kinase Inhibitor Library Construction via Sequential Derivatization

Medicinal chemistry groups building nicotinamide-scaffold kinase inhibitor libraries for targets such as Map4k4 or Syk should specify 5-bromo-2-chloronicotinamide over 2,5-dichloronicotinamide. Its differentiated Cl/Br pair enables chemoselective Suzuki coupling at C5–Br followed by amination at C2–Cl without protection/deprotection steps, potentially shortening library synthesis by one to two steps per compound. Patent precedents (WO-2020115481-A1, WO-2021154966-A1) demonstrate synthetic tractability in kinase programs [1][2].

Herbicidal Nicotinamide Lead Diversification

The Yu et al. (2021) study demonstrates that N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit herbicidal activity against Agrostis stolonifera (bentgrass) at 100 μM, with lead compound 5f showing IC50 = 7.8 μM against Lemna paucicostata. 5-Bromo-2-chloronicotinamide offers a distinct starting scaffold because the C5 bromine provides an additional handle for diversification not available from 2-chloronicotinamide, potentially expanding SAR exploration for monocotyledonous weed control [3].

LogP Reference Standard for Halogenated Nicotinamides

Analytical chemistry and pre-formulation groups requiring well-characterized nicotinamide analogs for LogP calibration or chromatographic method development should select 5-bromo-2-chloronicotinamide as a mid-range reference (LogP = 2.30). Its value sits between the lower-lipophilicity 2-chloronicotinamide (LogP ≈ 0.0) and higher-lipophilicity N-aryl derivatives, providing a reproducible anchor point for retention-time indexing in reverse-phase HPLC method qualification [4].

PROTAC Linker Attachment Building Block

The orthogonal halogen pair makes 5-bromo-2-chloronicotinamide suitable as a core element in PROTAC linker–warhead assemblies. The C5 bromine can be used for initial bioconjugation while the C2 chlorine remains available for later-stage functionalization with E3 ligase recruiting elements, a sequential reactivity pattern not achievable with 2-chloronicotinamide (one reactive site) or 2,5-dibromonicotinamide (competing reactivity at both positions) [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor library construction
Chemoselective Cl/Br pair
Sequential coupling route efficiency
Herbicidal lead diversification
C5 bromine diversification handle
SAR expansion for monocot weed control models
LogP reference standard
Mid-range lipophilicity (LogP ~2.3)
HPLC retention-time indexing review
PROTAC linker–warhead assembly
Orthogonal halogen reactivity
Sequential bioconjugation route feasibility

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